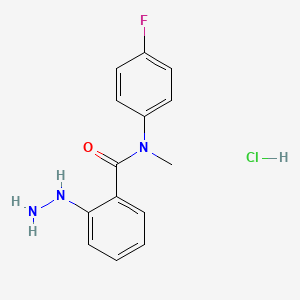

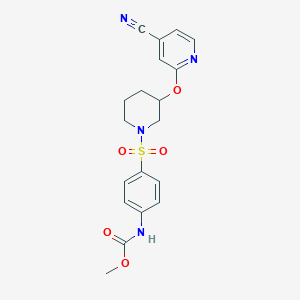

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(quinazolin-4-ylthio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(quinazolin-4-ylthio)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CTQA and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Anticancer Activity

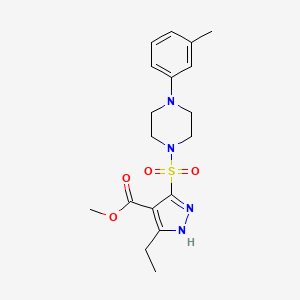

Several studies have synthesized novel compounds related to N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(quinazolin-4-ylthio)acetamide, demonstrating significant anticancer activity. For instance, Kovalenko et al. (2012) developed substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments, showing considerable cytotoxicity and potent anticancer activity against various cancer cell lines including colon, melanoma, and ovarian cancers. The structure-activity relationship (SAR) analysis highlighted the importance of specific molecular features in enhancing anticancer potency (Kovalenko et al., 2012).

Antimicrobial Activity

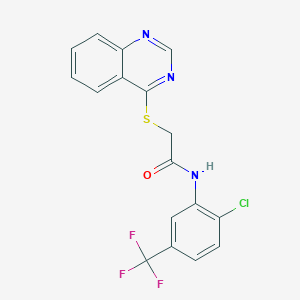

Research by Alagarsamy and Parthiban (2014) on novel 3-(phenyl)-2-(3-substituted propylthio) quinazolin-4-(3H)-ones revealed these compounds' potential as new classes of H1-antihistaminic agents with significant in vivo activity against histamine-induced bronchospasm in guinea pigs. This study opens pathways for developing these compounds into new classes of antimicrobial agents (Alagarsamy & Parthiban, 2014).

Anticonvulsant Activity

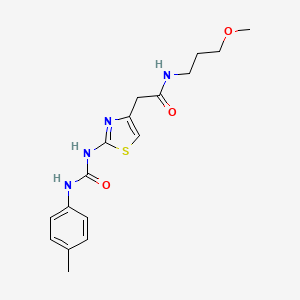

The exploration of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives by El Kayal et al. (2022) for anticonvulsant properties using a pentylenetetrazole-induced seizures model in mice highlighted the significance of the cyclic amide fragment in exhibiting anticonvulsant activity. This study underlines the potential of structurally related compounds in developing new anticonvulsant medications (El Kayal et al., 2022).

Anion Coordination Properties

Kalita and Baruah (2010) studied the anion coordination properties of amide derivatives related to N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(quinazolin-4-ylthio)acetamide, revealing unique spatial orientations like tweezer-like geometry and S-shaped structures in their perchlorate and tetrafluoroborate salts. This research opens new avenues in the design of molecular receptors and sensors based on these structural motifs (Kalita & Baruah, 2010).

properties

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-quinazolin-4-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClF3N3OS/c18-12-6-5-10(17(19,20)21)7-14(12)24-15(25)8-26-16-11-3-1-2-4-13(11)22-9-23-16/h1-7,9H,8H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYUJXYERWXHOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClF3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2599311.png)

![2-(4-Fluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2599315.png)

![Ethyl 2-[3-(2-hydroxyethyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-4-yl]acetate](/img/structure/B2599319.png)

![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2599323.png)

![Ethyl 2-[2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2599326.png)

![N-[(4-fluorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2599329.png)